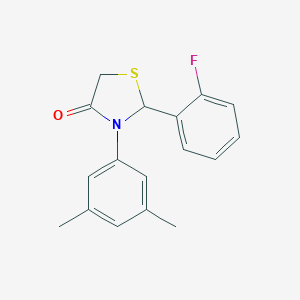
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide, also known as BES, is a sulfonamide compound that has been widely used in scientific research as a protein inhibitor. BES has been shown to have a high affinity for the protein Carbonic Anhydrase II (CAII), which plays an important role in regulating the acid-base balance in the body.
Mecanismo De Acción
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide inhibits CAII by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate ions. 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide has been shown to be a competitive inhibitor of CAII, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide inhibits the activity of CAII in a dose-dependent manner. In vivo studies have shown that 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide can reduce intraocular pressure in animal models of glaucoma, and can also inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide as a protein inhibitor is its high affinity for CAII, which allows for the selective inhibition of this enzyme. Another advantage is its relatively low toxicity, which makes it a safer alternative to other protein inhibitors. However, one limitation of using 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide. One area of interest is the development of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide analogs with improved solubility and selectivity for CAII. Another area of interest is the use of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide as a tool for studying the role of CAII in various diseases, such as glaucoma, epilepsy, and cancer. Finally, the potential therapeutic applications of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide as a CAII inhibitor in these diseases should also be explored further.
Métodos De Síntesis
The synthesis of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide involves the reaction of 2-ethoxybenzenesulfonyl chloride with tert-butylamine and potassium bromide in anhydrous dichloromethane. The resulting product is purified by column chromatography to obtain 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide has been widely used in scientific research as a protein inhibitor. It has been shown to have a high affinity for Carbonic Anhydrase II (CAII), which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. CAII plays an important role in regulating the acid-base balance in the body, and inhibitors of this enzyme have been studied for their potential therapeutic applications in various diseases, such as glaucoma, epilepsy, and cancer.
Propiedades
Nombre del producto |
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18BrNO3S |
Peso molecular |
336.25 g/mol |
Nombre IUPAC |
5-bromo-N-tert-butyl-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-5-17-10-7-6-9(13)8-11(10)18(15,16)14-12(2,3)4/h6-8,14H,5H2,1-4H3 |
Clave InChI |
NVCKEHALANAIOE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)

![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)

![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)